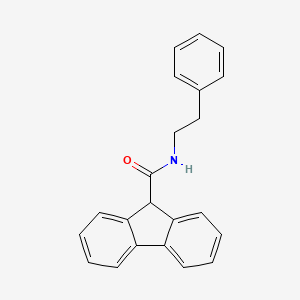

N-(2-苯乙基)-9H-芴-9-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-phenylethyl)-9H-fluorene-9-carboxamide” is a compound that belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . It is often referred to as “phenethylamine” and occurs widely in nature: in animals, plants, fungi, and bacteria alike . It is a member of a class of drugs known as fentanyl analogs, which are rapid-acting opioid (synthetic opiate) drugs that alleviate pain without causing loss of consciousness .

Synthesis Analysis

The synthesis of “N-(2-phenylethyl)-9H-fluorene-9-carboxamide” involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . The nucleophilic addition reactions of secondary amines at the C=C double bond of substituted N-phenylmaleimides furnished 3-(dialkylamino)-N-phenylsuccinimide derivatives .

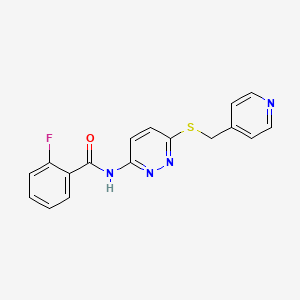

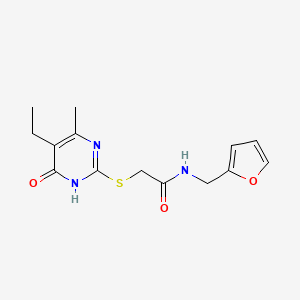

Molecular Structure Analysis

The molecular formula of “N-(2-phenylethyl)-9H-fluorene-9-carboxamide” is C10H13NO . The structure of this compound is also available as a 2D Mol file .

Chemical Reactions Analysis

Tertiary aliphatic amines are biotransformed through a reversible reaction into tertiary amine oxides .

Physical And Chemical Properties Analysis

“N-(2-phenylethyl)-9H-fluorene-9-carboxamide” is a solid/crystalline powder . It can be white or colored powder, or brown and pebbly . The molecular weight of this compound is 163.2163 .

科学研究应用

1. 有机化学应用

- 有机反应中的区域选择性:包括 N-(2-苯乙基)-9H-芴-9-亚胺在内的 N-取代的 9H-芴-9-亚胺与二氟卡宾反应,生成亚胺阳离子,在特定条件下生成环二聚化产物或 9H-芴-9-甲酰胺。本研究突出了涉及芴片段的环加成反应的区域选择性 (Novikov 等,2006)。

- 功能化衍生物的合成:9-(苯乙炔基)-9H-芴-9-醇与 2-氨基苯甲酰胺(包括 N-(2-苯乙基) 衍生物)在三氟化硼催化的反应中生成高度功能化的苯甲酰胺。这些反应证明了芴衍生物在合成复杂有机分子中的多功能性 (Shanmugam & Athira,2021)。

2. 材料科学和光物理学

- 表面活性剂中的芴衍生物:N-十八烷基-9-氧代-9H-芴-4-甲酰胺及其衍生物表现出独特的表面活性。这些化合物在开发具有高生物降解率的表面活性剂方面显示出巨大的潜力 (El-Sayed、Althagafi 和 Ahmed,2017)。

- 荧光发光单体和寡聚物:已经合成了包括 N-(2-苯乙基) 衍生物在内的新型芴-异吲哚类发光单体和寡聚物,用于在发光应用中。这些化合物表现出具有良好量子效率的蓝光发射,表明它们在光电器件中的适用性 (Lázár 等,2014)。

3. 药理学研究

- 癌症研究中的凋亡诱导:结构上与 N-(2-苯乙基)-9H-芴-9-甲酰胺相关的 N-芳基-9-氧代-9H-芴-1-甲酰胺已被确定为新的凋亡诱导剂。这些化合物在诱导各种癌细胞系中的半胱天冬酶激活和抑制细胞生长方面表现出显着的活性 (Kemnitzer 等,2009)。

作用机制

Target of Action

Compounds with similar structures, such as 2-phenethylamines, have been found to interact with various receptors, including adrenoceptors, dopamine receptors, and sigma receptors .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of binding and modulation activities, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been found to influence various metabolic pathways, including those involving hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .

Pharmacokinetics

These may involve reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation, as well as phase II metabolic reactions like glucuronide or sulfate conjugate formation .

Result of Action

Based on the effects of related compounds, it’s likely that the compound influences a variety of cellular processes, potentially leading to changes in cell signaling, metabolism, and other functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-phenylethyl)-9H-fluorene-9-carboxamide. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity .

安全和危害

未来方向

The 2-phenethylamine motif is widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements . The importance of this moiety is probably best exemplified by the endogenous catecholamines dopamine, norepinephrine, and epinephrine . Considering all these, a review covering the medicinal chemistry landscape is presented here as a brief, central resource linking up 2-phenethylamine hits and receptors .

属性

IUPAC Name |

N-(2-phenylethyl)-9H-fluorene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO/c24-22(23-15-14-16-8-2-1-3-9-16)21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOBEYDFZRCLSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2847697.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2847701.png)

![3-[2-(3-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2847704.png)

![Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate](/img/structure/B2847705.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2847708.png)

![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2847709.png)

![2-[(S)-1-Azidoethyl]pyridine](/img/structure/B2847713.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2847714.png)

![Tert-butyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2847716.png)